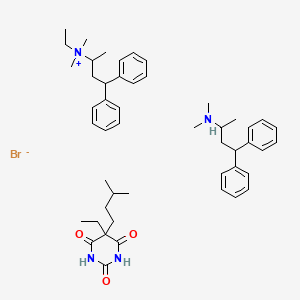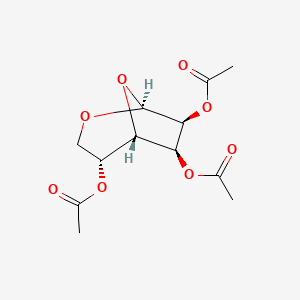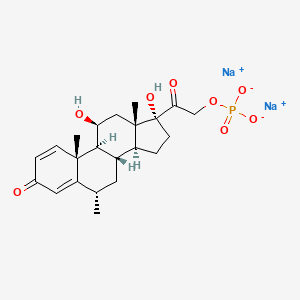
ビス(ジエチルアミノ)クロロホスフィン
概要
説明
Bis(diethylamino)chlorophosphine, also known as Bis(diethylamino)chlorophosphine, is a useful research compound. Its molecular formula is C8H20ClN2P and its molecular weight is 210.68 g/mol. The purity is usually 95%.
The exact mass of the compound Bis(diethylamino)chlorophosphine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Bis(diethylamino)chlorophosphine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(diethylamino)chlorophosphine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
有機リン化合物の合成
ビス(ジエチルアミノ)クロロホスフィンは、(Et2N)2PCl (Et = エチル)という化学式を持つ有機リン化合物です。この無色の液体は、PCl2+のマスクされた供給源として機能します。 他の有機リン化合物の合成に使用されます .
三塩化リンの調製
この化合物は、三塩化リンをジエチルアミンで処理することで調製されます 。この反応は、無機化学の分野で基礎的なものです。
1,2-ビス(ジクロロホスフィノ)ベンゼンの合成
ビス(ジエチルアミノ)クロロホスフィンは、1,2-ビス(ジクロロホスフィノ)ベンゼンの合成に使用されます 。この化合物は、配位化学の分野で潜在的な用途があります。
Safety and Hazards
作用機序
Target of Action
Bis(diethylamino)chlorophosphine is an organophosphorus compound . It primarily targets phosphorus trichloride . The role of phosphorus trichloride is to act as a reactant in the synthesis of Bis(diethylamino)chlorophosphine .
Mode of Action
Bis(diethylamino)chlorophosphine interacts with its target, phosphorus trichloride, through a chemical reaction . This reaction involves the treatment of phosphorus trichloride with diethylamine, resulting in the formation of Bis(diethylamino)chlorophosphine and diethylammonium chloride .
Biochemical Pathways
The synthesis of Bis(diethylamino)chlorophosphine involves a series of reactions that form a biochemical pathway . This pathway begins with the lithiation of 1,2-dibromobenzene, followed by treatment with Bis(diethylamino)chlorophosphine . The final product of this pathway is 1,2-bis(dichlorophosphino)benzene .
Pharmacokinetics
It’s known that the compound is a colorless liquid and its boiling point is between 87-90°C . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The result of Bis(diethylamino)chlorophosphine’s action is the synthesis of 1,2-bis(dichlorophosphino)benzene . This compound is formed after a series of reactions, starting with the lithiation of 1,2-dibromobenzene and ending with the removal of the amino substituents using hydrogen chloride .
Action Environment
The action of Bis(diethylamino)chlorophosphine is influenced by environmental factors. For instance, it reacts violently with water , and its stability can be compromised by exposure to air and moisture . Therefore, it’s crucial to handle and store this compound in a controlled environment to maintain its efficacy and stability.
生化学分析
Biochemical Properties
Bis(diethylamino)chlorophosphine plays a significant role in biochemical reactions, particularly in the synthesis of various organophosphorus compounds. It interacts with enzymes and proteins that are involved in phosphorylation processes. The compound’s ability to donate a PCl₂⁺ group makes it valuable in the modification of biomolecules, facilitating the formation of phosphoramidates and other phosphorus-containing compounds .
Cellular Effects
Bis(diethylamino)chlorophosphine has been observed to affect various cellular processes. It can influence cell signaling pathways by modifying proteins involved in these pathways. Additionally, it impacts gene expression by altering the phosphorylation state of transcription factors and other regulatory proteins. The compound’s interaction with cellular metabolism is also notable, as it can modify enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux .
Molecular Mechanism
At the molecular level, Bis(diethylamino)chlorophosphine exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the reaction. The compound’s ability to donate a PCl₂⁺ group allows it to modify the active sites of enzymes, leading to changes in their activity. Additionally, it can influence gene expression by altering the phosphorylation state of transcription factors, thereby affecting their ability to bind to DNA and regulate gene transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bis(diethylamino)chlorophosphine can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to moisture or high temperatures. Long-term studies have shown that prolonged exposure to Bis(diethylamino)chlorophosphine can lead to cumulative effects on cellular function, including changes in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of Bis(diethylamino)chlorophosphine vary with different dosages in animal models. At low doses, the compound can have beneficial effects on biochemical reactions and cellular processes. At high doses, it can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular metabolism. Threshold effects have been observed, where a certain dosage level leads to a significant change in the compound’s impact on cellular function .
Metabolic Pathways
Bis(diethylamino)chlorophosphine is involved in several metabolic pathways, primarily those related to phosphorylation and the synthesis of organophosphorus compounds. It interacts with enzymes such as kinases and phosphatases, which are responsible for adding or removing phosphate groups from biomolecules. These interactions can affect the overall metabolic flux and the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, Bis(diethylamino)chlorophosphine is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as its solubility and affinity for different biomolecules .
Subcellular Localization
Bis(diethylamino)chlorophosphine is localized to specific subcellular compartments, where it can interact with target biomolecules. Its activity and function are influenced by its localization, as it can modify proteins and enzymes within these compartments. Targeting signals and post-translational modifications play a role in directing the compound to specific organelles, ensuring its proper function within the cell .
特性
IUPAC Name |
N-[chloro(diethylamino)phosphanyl]-N-ethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20ClN2P/c1-5-10(6-2)12(9)11(7-3)8-4/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEHJSIFWIIFHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)P(N(CC)CC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClN2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20218625 | |
| Record name | Bis(diethylamino)phosphorchloridite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20218625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
685-83-6 | |
| Record name | Chlorobis(diethylamino)phosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=685-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(diethylamino)phosphorchloridite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000685836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(diethylamino)phosphorchloridite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20218625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(diethylamino)chlorophosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-Methyl-3-oxo-2-azabicyclo[2.2.2]octan-6-yl) 3-methyl-5-(4-phenylphenyl)pentanoate](/img/structure/B1222205.png)










![[(2R,3R,5R,8R,10R,17R)-8-acetyloxy-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1222223.png)
